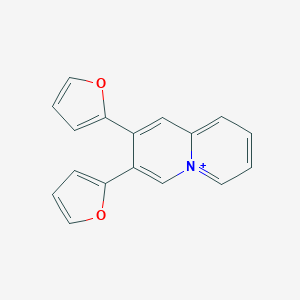

2,3-Di(2-furyl)quinolizinium

Description

Overview of Quinolizinium (B1208727) Cations in Organic Chemistry

The quinolizinium cation is a heterocyclic aromatic compound with the chemical formula C₉H₈N⁺. wikipedia.org It is a polycyclic heteroarene and is considered a mancude organic heterobicyclic parent compound. nih.gov Structurally, the quinolizinium ion consists of two fused six-membered rings, containing a nitrogen atom at a bridgehead position. ionike.com This arrangement makes it isoelectronic and nearly isostructural with naphthalene, differing by the replacement of a carbon atom at one of the fusion positions with a positively charged nitrogen atom (N⁺). wikipedia.org

The parent compound, quinolizine, has not been isolated, but salts of the aromatic quinolizinium cation are well-known and stable. wikipedia.org X-ray crystallography of its hexafluorophosphate (B91526) salt confirms that the C₉H₈N⁺ cation is planar. wikipedia.org As a cationic species, the quinolizinium ring system is generally resistant to electrophilic attack but can undergo reactions such as bromination. Catalytic hydrogenation of the quinolizinium cation leads to the formation of quinolizidine (B1214090). wikipedia.org The system's aromaticity and charge are central to its chemical behavior and its utility in various applications.

Table 1: Physicochemical Properties of the Parent Quinolizinium Cation

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N⁺ |

| Molecular Weight | 130.17 g/mol |

| IUPAC Name | quinolizin-5-ium |

| CAS Number | 255-59-4 |

| ChEBI ID | CHEBI:36646 |

Data sourced from PubChem CID 120516. nih.gov

Historical Development of Quinolizinium Synthesis and Research

Research into quinolizinium compounds has a rich history, initially spurred by their presence in naturally occurring alkaloids. The quinolizinium core is a key structural motif in the berberine (B55584) family of natural products, which have long been studied for their biological activities. wikipedia.org Early synthetic work established foundational methods for constructing the bicyclic system. Notably, Woodward demonstrated a [3+3] approach using 1,3-dicarbonyl compounds and 2-methylpyridine, while Westphal later reported a [4+2] cyclization reaction involving pyridinium (B92312) salts. scribd.com

In recent decades, the field has advanced significantly with the introduction of transition-metal catalysis, which has provided more efficient and versatile routes to quinolizinium derivatives. thieme-connect.de Key developments include:

Palladium-catalyzed reactions: The Stille cross-coupling reaction has been effectively used to functionalize bromoquinolizinium salts with various organic groups. core.ac.uk Palladium-on-carbon catalysts have also been used for the oxidation of dihydroquinolizinium precursors. thieme-connect.de

Rhodium-catalyzed reactions: [2+2+2] cyclotrimerization processes catalyzed by rhodium complexes have been employed to create helical quinolizinium salts. researchgate.net More recently, rhodium(III)-catalyzed C-H activation and annulation has been applied to synthesize extended quinolizinium-fused systems. acs.orgnih.gov

Gold-catalyzed reactions: A visible light-mediated gold-catalyzed cyclization of aryl diazonium salts and phenylethynylsilanes has been developed for the modular synthesis of a library of quinolizinium derivatives. polyu.edu.hk

Platinum-catalyzed reactions: An efficient synthesis of quinolizinium-type heteroaromatics has been achieved through the Pt(II)-catalyzed cyclization of 2-arylpyridine propargyl alcohol, which proceeds via a platinum-carbene intermediate. researchgate.net

These modern synthetic strategies have greatly expanded the accessibility and structural diversity of quinolizinium compounds, facilitating deeper investigation into their properties and applications. scribd.comresearchgate.net

Table 2: Overview of Key Synthetic Methods for Quinolizinium Salts

| Method | Description | Catalyst/Reagents | Reference |

|---|---|---|---|

| Woodward Synthesis | [3+3] cyclization approach. | 1,3-dicarbonyls, 2-methylpyridine | scribd.com |

| Westphal Synthesis | [4+2] cyclization reaction. | Pyridinium salt with active methylene (B1212753) protons | scribd.com |

| Stille Coupling | Cross-coupling to functionalize bromoquinoliziniums. | Palladium catalyst, organostannanes | thieme-connect.decore.ac.uk |

| C-H Activation/Annulation | Cascade reaction to form fused systems. | Rhodium(III) catalyst | acs.orgnih.gov |

| Gold-Catalyzed Cyclization | Visible light-mediated synthesis. | Gold catalyst, aryl diazonium salts, alkynes | polyu.edu.hk |

Significance of Quinolizinium Derivatives in Advanced Materials and Chemical Biology

The unique electronic and photophysical properties of the quinolizinium scaffold have made its derivatives highly valuable in both materials science and chemical biology. researchgate.netresearchgate.net

In advanced materials , quinolizinium compounds are explored for several applications:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many quinolizinium derivatives makes them potential candidates for use as emitters in OLEDs. acs.orgresearchgate.net

Ionic Liquids: Quinolizinium salts can form a new class of ionic liquids that feature an unbranched cation core. Some of these exhibit exceptionally high fluorescence quantum yields (up to >99% in solution), making them promising for high-efficiency fluorescent materials. ionike.com

Photocatalysts: The tunable excited state potentials of certain quinolizinium derivatives allow them to be used as organic photocatalysts in reactions like the photooxidative amidation of aldehydes. polyu.edu.hkrsc.org

In chemical biology , the ability to interact with biomolecules and fluoresce has led to numerous applications:

Fluorescent Probes and DNA Intercalators: Annelated quinolizinium derivatives are well-established DNA-binding ligands and intercalators. rsc.orguni-siegen.de Their fluorescence often increases significantly upon binding to DNA, making them excellent "light-up" probes for nucleic acid detection in biological studies. rsc.org

Cell Imaging: Functionalized quinolizinium compounds are used as fluorescent dyes for cellular imaging. researchgate.net By modifying their structure, researchers can target specific organelles, such as the lysosome, for imaging purposes. polyu.edu.hk

Biosensors: The sensitivity of the fluorescence of some derivatives to their environment has been harnessed to create probes for sensing pH changes within living cells. researchgate.netresearchgate.net

Biologically Active Agents: The quinolizinium structural motif is found in alkaloids with antileukemic and antimalarial properties. uni-siegen.deasm.org This has inspired the synthesis and investigation of novel benzo[b]quinolizinium derivatives as potential therapeutic agents. asm.org

Contextualizing 2,3-Di(2-furyl)quinolizinium within the Quinolizinium Family

This compound is a specific derivative of the quinolizinium cation where two hydrogen atoms on the core structure, at positions 2 and 3, are replaced by 2-furyl groups. The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom.

The first mention and characterization of the 2,3-di-(2-furyl)quinolizinium ion appeared in the chemical literature in 1966, where its ultraviolet and visible absorption spectrum in ethanol (B145695) was reported. rsc.org While early synthetic details are sparse, modern synthetic methods offer plausible routes to its formation. For instance, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are highly effective for creating C-C bonds between a heterocyclic core and aryl or heteroaryl groups. The reaction of a 2,3-dibromoquinolizinium salt with tributyl(2-furyl)stannane in the presence of a palladium catalyst would be a viable strategy for its synthesis. thieme-connect.de

The introduction of furyl substituents onto the quinolizinium scaffold can lead to compounds with unique and sometimes unexpected properties. Research on related structures highlights this diversity:

A complex derivative, 3-(2-furyl)-8-[(2-furyl)methyl]-4-hydroxymethyl-1-oxo-1H,4H-quinolizinium-7-olate, which also contains two furan moieties, was identified as an intensely bitter-tasting compound formed during the Maillard reaction. researchgate.netacs.org

The synthesis of 1-Methylthio-3-(2-furyl)benzo[c]quinolizinium tetrafluoroborate (B81430) demonstrates that furyl groups can be incorporated into the benzannulated versions of the quinolizinium system.

These examples place this compound within a subset of quinolizinium derivatives whose properties are significantly modulated by the presence of heteroaromatic furan rings. While detailed research on this specific isomer is limited, its structure suggests potential for interesting photophysical properties and biological interactions, warranting further investigation.

Structure

3D Structure

Properties

Molecular Formula |

C17H12NO2+ |

|---|---|

Molecular Weight |

262.28 g/mol |

IUPAC Name |

2,3-bis(furan-2-yl)quinolizin-5-ium |

InChI |

InChI=1S/C17H12NO2/c1-2-8-18-12-15(17-7-4-10-20-17)14(11-13(18)5-1)16-6-3-9-19-16/h1-12H/q+1 |

InChI Key |

OQSOIWRLPDEYPO-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=CO3)C4=CC=CO4 |

Canonical SMILES |

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=CO3)C4=CC=CO4 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization Techniques for Quinolizinium Compounds

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govrsc.org This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For ionic compounds like quinolizinium (B1208727) salts, single-crystal X-ray diffraction is crucial for confirming the connectivity of the heterocyclic core, the position of substituents, and the packing of ions in the crystal lattice. nih.govbeilstein-journals.org

The process involves irradiating a single, high-quality crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov

For a compound like 2,3-Di(2-furyl)quinolizinium, X-ray analysis would confirm the planarity of the quinolizinium ring system and determine the rotational orientation of the two furyl groups relative to the core. The analysis also provides key crystallographic parameters that define the crystal structure. While data for the target compound is not available, the table below presents typical crystallographic data for a substituted benzo[b]quinolizinium derivative, illustrating the type of information obtained. beilstein-journals.org

Interactive Table: Example Crystallographic Data for a Substituted Benzo[b]quinolizinium Salt

| Parameter | Value | Description |

| Formula | C21H16N | Represents the chemical formula of the cation. |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | I2/a | Describes the symmetry elements within the unit cell. |

| a (Å) | 16.12 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.25 | Length of the 'b' axis of the unit cell. |

| c (Å) | 24.89 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 94.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 3300 | The volume of the unit cell. |

| Z | 8 | The number of molecules in the unit cell. |

Note: Data is for a representative 9-aryl-substituted benzo[b]quinolizinium derivative and serves as an illustrative example. beilstein-journals.org

This data allows for the complete reconstruction of the solid-state structure, confirming the molecular connectivity and providing insights into intermolecular interactions, such as π-stacking, which is common in such planar aromatic systems. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal the different chemical environments of the hydrogen and carbon atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. ipb.pt

For this compound, the aromatic protons on the quinolizinium ring are expected to appear in the downfield region (typically δ 7.5-9.5 ppm) due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. rsc.orgresearchgate.net Protons on the furyl rings would also resonate in the aromatic region, with characteristic shifts for the α and β positions. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbons of the quinolizinium and furyl rings.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Quinolizinium Ring | 7.5 - 9.5 | 120 - 150 |

| Furyl Ring (α-H, α-C) | 7.4 - 7.8 | 140 - 145 |

| Furyl Ring (β-H, β-C) | 6.4 - 6.8 | 110 - 115 |

Note: These are estimated ranges based on data from substituted quinolizinium and furan (B31954) compounds. ipb.ptrsc.org The exact values would depend on the solvent and specific electronic effects.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex molecules. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between neighboring protons on the quinolizinium backbone and within each furan ring, allowing for the tracing of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing direct C-H connectivity.

Together, these 2D NMR techniques allow for a complete and confident assignment of the molecular structure in solution.

One-Dimensional NMR (1H, 13C) Chemical Shift Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. acs.orgresearchgate.net

For this compound, which is a cationic salt, electrospray ionization (ESI) would be the ideal method. ESI-MS would show a prominent peak corresponding to the intact cation [C₁₇H₁₁N₂O]⁺, allowing for the precise determination of its molecular weight.

Electron Ionization (EI) mass spectrometry, while more suited for neutral molecules, can provide valuable structural information through fragmentation. aip.org If the compound is first neutralized, EI-MS would likely show a molecular ion peak (M⁺·) followed by a series of fragment ions. The fragmentation pattern is often predictable and helps in structural elucidation.

Interactive Table: Potential Fragmentation Pathways in EI-MS

| m/z Value | Proposed Fragment | Description |

| [M]⁺ | [C₁₇H₁₁N₂O]⁺ | The intact molecular cation. |

| [M - CHO]⁺ | [C₁₆H₁₀N₂]⁺ | Loss of a formyl radical from a furan ring. |

| [M - C₄H₃O]⁺ | [C₁₃H₈N₂]⁺ | Loss of a furyl radical. |

| [C₉H₈N]⁺ | Quinolizinium cation | Cleavage of the furyl substituents. |

Note: The fragmentation pattern is hypothetical and based on general principles of mass spectrometry for heterocyclic compounds. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals, typically π → π* transitions in conjugated systems. nih.gov The resulting spectrum provides insights into the electronic structure of the molecule.

Quinolizinium salts, being extended aromatic systems, are expected to exhibit strong absorption in the UV or near-visible region. The presence of the furyl substituents extends the conjugation, which typically results in a bathochromic (red) shift to longer wavelengths compared to the unsubstituted quinolizinium core. uni-siegen.de The absorption maxima (λ_max) are sensitive to the solvent and the nature of the substituents.

Interactive Table: Example UV-Vis Absorption Data for Benzo[b]quinolizinium Derivatives in Water

| Compound | Substituent at C-9 | λ_max (nm) |

| Benzo[b]quinolizinium | Phenyl | 409 |

| Benzo[b]quinolizinium | 4-Methoxyphenyl | 412 |

| Benzo[b]quinolizinium | N,N-Dimethylaminophenyl | 422 |

Note: Data is for illustrative purposes from related benzo[b]quinolizinium compounds. The extended conjugation in these systems leads to absorption at longer wavelengths.

For this compound, one would expect strong absorption bands likely in the 300-450 nm range, characteristic of its extended π-electron system. nih.govacs.org

Electrochemical Characterization (e.g., Reduction Potential Analysis)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of a molecule. CV measures the current response of a compound to a linearly cycled potential sweep. This technique can determine the reduction and oxidation potentials, providing information about the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The quinolizinium cation is an electron-deficient system due to the positively charged nitrogen atom, making it susceptible to reduction. CV analysis would reveal one or more reduction waves corresponding to the acceptance of electrons. The potential at which reduction occurs is a key characteristic of the compound's electron-accepting ability. nih.govacs.org Substituents on the quinolizinium ring significantly influence the reduction potential; electron-withdrawing groups make reduction easier (less negative potential), while electron-donating groups make it more difficult. researchgate.net

Interactive Table: Reduction Potentials of Representative Quinolizinium Compounds

| Compound Type | Number of Quinolizinium Moieties | First Reduction Potential (V vs Fc/Fc⁺) |

| Pyridine (B92270) Analogue | 0 | -2.21 |

| Singly Charged Derivative | 1 | -1.13 |

| Doubly Charged Derivative | 2 | -0.89 |

Note: Data is for quinolizinium-fused corannulene (B50411) derivatives, illustrating the effect of the cationic moiety on reduction potential. nih.govacs.org A less negative value indicates that the compound is more easily reduced.

For this compound, the CV would likely show a reversible or quasi-reversible reduction peak at a potential characteristic of the difuryl-substituted quinolizinium system. This data is valuable for applications in materials science and electronics where electron-accepting properties are important. nih.govmdpi.com

Reaction Pathways and Chemical Transformations of 2,3 Di 2 Furyl Quinolizinium

Electrophilic Substitution Reactivity

The quinolizinium (B1208727) cation is isoelectronic with naphthalene, but the presence of the positively charged nitrogen atom significantly deactivates the ring system towards electrophilic attack. wikipedia.org This strong deactivation is a result of electrostatic repulsion between the incoming electrophile and the cationic core, as well as the inductive electron-withdrawing effect of the nitrogen atom. wikipedia.orguoanbar.edu.iq Consequently, electrophilic substitution reactions on the quinolizinium core are generally difficult to achieve and require forceful reaction conditions. wikipedia.orglibretexts.org For the parent quinolizinium system, reactions such as bromination have been reported, but they are not common. wikipedia.org

Due to this inherent low reactivity, there is limited specific research data available on the direct electrophilic substitution on the quinolizinium core of 2,3-di(2-furyl)quinolizinium. Any potential electrophilic attack would be far more likely to occur on the electron-rich furyl substituents.

Nucleophilic Substitution Reactivity

In stark contrast to its resistance to electrophiles, the electron-deficient nature of the quinolizinium ring makes it highly susceptible to nucleophilic attack. uoanbar.edu.iq While direct nucleophilic substitution of hydrogen is uncommon without an activating group, functionalized quinolizinium salts are versatile substrates for various transformations.

Palladium-mediated cross-coupling reactions, such as the Stille and Suzuki reactions, have proven effective for the functionalization of halo-substituted quinolizinium cations. researchgate.netthieme-connect.de These methods allow for the introduction of a wide range of vinyl, ethynyl, aryl, and heteroaryl groups onto the quinolizinium framework. researchgate.net This demonstrates the core's ability to engage in transition-metal-catalyzed cycles involving nucleophilic species.

Another potential pathway is the Vicarious Nucleophilic Substitution (VNS), a method used for the nucleophilic replacement of hydrogen in electron-deficient aromatic and heteroaromatic systems. organic-chemistry.org This reaction involves a carbanion bearing a leaving group, which attacks the electrophilic ring. organic-chemistry.org Although specific applications to this compound are not detailed in the literature, the principles of VNS are applicable to such electron-poor heterocyclic cations.

Table 1: General Nucleophilic Functionalization Strategies for Quinolizinium Systems

| Reaction Type | Substrate | Reagent Example | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Stille Coupling | Bromoquinolizinium salt | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-Tol)₃ | R-substituted quinolizinium |

| Suzuki Coupling | Bromoquinolizinium salt | Organoboron compound (e.g., R-B(OH)₂) | Palladium catalyst, Base | R-substituted quinolizinium |

| Vicarious Nucleophilic Substitution (VNS) | Quinolizinium salt | Carbanion with leaving group (e.g., ⁻CH₂Cl) | Strong base (e.g., t-BuOK) | CH₂-substituted quinolizinium |

This table presents generalized reactions applicable to the quinolizinium core based on reported methodologies for related systems. researchgate.netthieme-connect.deorganic-chemistry.org

Reduction Reactions of the Quinolizinium Core

The aromatic quinolizinium core can be fully or partially reduced under various conditions. Catalytic hydrogenation is a common method to achieve complete reduction. Using catalysts such as platinum oxide (PtO₂) or rhodium, the quinolizinium ring system is hydrogenated to form the corresponding saturated quinolizidine (B1214090) structure. wikipedia.orgrsc.org

Partial reduction to dihydroquinolizinium intermediates is also a known transformation, which can be a crucial step in multi-step synthetic sequences. thieme-connect.de The choice of reducing agent and reaction conditions determines the extent of the reduction.

Table 2: General Reduction Reactions of the Quinolizinium Core

| Reaction | Reagents/Catalyst | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂ or Na/EtOH | Quinolizidine |

| Catalytic Hydrogenation | H₂, Rhodium catalyst | Quinolizidine |

This table outlines general reduction pathways for the quinolizinium nucleus. wikipedia.orgrsc.org

Photochemical Transformations, including Photodimerization

The study of photochemical reactions provides insight into the behavior of molecules in excited states. While specific reports on the photodimerization of this compound are scarce, the broader class of quinolizinium derivatives and related styryl-heterocycles are known to undergo photochemical transformations. rsc.orgresearchgate.net

A significant photoreaction related to this class of compounds is intramolecular C-N photocyclization, which can be used to synthesize the quinolizinium ring system itself from precursors like 2-styrylquinolines. rsc.orgresearchgate.net Furthermore, [2+2] photocycloaddition reactions are a well-established class of photoreactions for compounds containing double bonds, leading to the formation of cyclobutane (B1203170) rings. researchgate.netresearchgate.net Given the extended π-system of this compound, it is plausible that it could participate in such cycloadditions or other photochemical processes upon irradiation, although specific experimental evidence for its photodimerization is not prominently documented.

Reactivity of the Furyl Substituents

The two furan (B31954) rings attached at the 2- and 3-positions of the quinolizinium core represent sites of high electron density, making them reactive towards a different set of reagents compared to the cationic nucleus. numberanalytics.com

Furan is an electron-rich five-membered heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for reaction at the C-2 (α) position. numberanalytics.com In this compound, the furan rings are substituted at their C-2 position. Therefore, electrophilic attack is expected to occur at the vacant C-5 position of each furan ring. The quinolizinium core, being strongly electron-withdrawing, would likely deactivate the furan rings towards electrophilic attack compared to unsubstituted furan, but substitution should still be feasible under appropriate conditions.

Table 3: Potential Electrophilic Substitution Reactions on the Furyl Substituents

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2,3-Di(5-nitro-2-furyl)quinolizinium |

| Halogenation | Br₂ or Cl₂ | 2,3-Di(5-halo-2-furyl)quinolizinium |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 2,3-Di(5-acetyl-2-furyl)quinolizinium |

This table illustrates expected reactions based on the general reactivity of the furan ring. numberanalytics.comsavemyexams.com

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comnih.gov This allows for the construction of six-membered rings by reacting the furan with a suitable dienophile. The furan rings in this compound could potentially undergo such reactions. The reaction is a powerful tool for creating complex bicyclic systems. nih.govuc.pt The efficiency and outcome of the Diels-Alder reaction with furans can be sensitive to electronic factors and reaction conditions. nih.gov

Table 4: General Diels-Alder Reaction of a Furan Moiety

| Reactants | Reaction Type | Product |

|---|---|---|

| Furan + Dienophile (e.g., Maleic anhydride) | [4+2] Cycloaddition | Oxabicycloheptene derivative |

This table shows a representative cycloaddition reaction characteristic of the furan system. numberanalytics.comnih.gov

Electrophilic Aromatic Substitution on Furan Rings

Potential for Derivatization and Further Functionalization

The structure of this compound offers significant potential for derivatization, allowing for the fine-tuning of its chemical and physical properties. Functionalization can be targeted at either the peripheral furan rings or the central quinolizinium nucleus.

The most promising avenue for derivatization is the electrophilic substitution on the two furan rings. Given the electron-rich nature of furan, a variety of functional groups can be introduced, primarily at the C5 positions. This dual functionalization capability allows for the creation of symmetrical derivatives with expanded conjugation or altered electronic properties.

Key potential derivatization reactions on the furan moieties include:

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield the 2,3-bis(5-halo-2-furyl)quinolizinium derivative. These halogenated intermediates are valuable as they can undergo subsequent palladium-catalyzed cross-coupling reactions to introduce additional aryl, heteroaryl, or alkyl groups.

Nitration: Mild nitrating agents could introduce nitro groups at the C5 positions, forming 2,3-bis(5-nitro-2-furyl)quinolizinium. The nitro groups are strongly electron-withdrawing and can be further reduced to amino groups, providing a handle for amide or imine formation.

Acylation: Friedel-Crafts acylation using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst would attach ketone functionalities to the furan rings.

Formylation: Vilsmeier-Haack conditions could be employed to introduce formyl groups, which are versatile precursors for the synthesis of Schiff bases, alcohols, or carboxylic acids.

The following table details potential derivatization reactions on the furan rings.

| Reaction | Reagent | Target Position | Product Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | C5 of Furan | Bromo (-Br) |

| Nitration | HNO₃ / Ac₂O | C5 of Furan | Nitro (-NO₂) |

| Acylation | RCOCl / AlCl₃ | C5 of Furan | Acyl (-COR) |

| Formylation | POCl₃ / DMF | C5 of Furan | Formyl (-CHO) |

Functionalization of the quinolizinium core itself is less straightforward due to its electron-deficient character. wikipedia.org Direct electrophilic substitution is generally not feasible. However, derivatization could be achieved by designing a synthesis that begins with a quinolizinium precursor already bearing functional groups at other positions (e.g., C7 or C9). Such pre-functionalized cores, for instance a 7-bromo-2,3-dichloroquinolizinium, would allow for orthogonal, site-selective cross-coupling reactions, enabling the synthesis of highly complex, multi-substituted systems.

Theoretical and Computational Chemistry Studies of Quinolizinium Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic structure of chemical systems. researchgate.netnih.gov This method allows for the calculation of ground state geometries, bond lengths, bond angles, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For quinolizinium (B1208727) systems, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and to understand the influence of substituents on the electronic distribution. acs.orgnih.gov For instance, in studies of quinolizinium-fused corannulene (B50411) derivatives, DFT calculations at the B3LYP/6-311G(2d,p) level were used to determine the HOMO and LUMO energy levels, providing insights into their electron-accepting properties. acs.orgnih.gov The planarity of the quinolizinium core is a key feature, and DFT can predict deviations from planarity upon substitution. wikipedia.org

In the case of 2,3-di(2-furyl)quinolizinium, DFT would be instrumental in determining the preferred rotational conformation of the furan (B31954) rings relative to the quinolizinium plane and in calculating the impact of these heteroaryl groups on the electronic structure. The calculated HOMO-LUMO gap would provide a theoretical estimate of the electronic excitation energy.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Quinolizinium Derivatives

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Quinolizinium-fused Corannulene | B3LYP/6-311G(2d,p) | -5.96 | -2.65 | 3.31 | acs.orgnih.gov |

| Singly Charged Quinolizinium-fused Corannulene (11a) | B3LYP/6-311G(2d,p) | -6.39 | -3.97 | 2.42 | acs.orgnih.gov |

| Doubly Charged Quinolizinium-fused Corannulene (12a) | B3LYP/6-311G(2d,p) | -6.84 | -4.73 | 2.11 | acs.orgnih.gov |

This table is illustrative and based on data for related compounds, not this compound itself.

Ab Initio Methods (e.g., MP2) for Enhanced Accuracy in Electronic Structure

Ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for electronic structure calculations compared to standard DFT, albeit at a greater computational cost. acs.org Methods such as Møller-Plesset perturbation theory (MP2) incorporate electron correlation effects more explicitly.

In the study of amino-substituted thio(seleno)acrylamides, ab initio calculations were crucial for elucidating the conformational preferences (E/Z isomerism and s-cis/s-trans configuration). acs.org For quinolizinium systems, ab initio methods could be employed to refine the electronic structures obtained from DFT, providing a more accurate description of electron correlation, which can be important for understanding excited state properties and reaction barriers. While no specific ab initio studies on this compound are published, this approach would be a valuable next step for a high-accuracy characterization of its electronic landscape.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For quinolizinium derivatives, this can involve studying their synthesis, such as cyclization reactions, or their reactivity, like susceptibility to nucleophilic or electrophilic attack.

For example, the synthesis of indeno-fused quinolizinium salts has been investigated, and computational methods could be used to map the potential energy surface of the enyne-allene rearrangement involved. acs.org DFT calculations are commonly used to locate the geometries of transition states and calculate the activation energies, thereby providing a kinetic profile of the reaction. For this compound, computational studies could explore its formation mechanism or its reactivity towards various reagents, predicting the most likely sites for chemical modification.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.govnih.gov For complex organic molecules, comparing calculated and experimental ¹H and ¹³C NMR spectra can confirm structural assignments. researchgate.net In a comprehensive study of organic polyarsenicals, various DFT functionals and basis sets were benchmarked for their accuracy in predicting NMR chemical shifts. nih.gov For this compound, GIAO calculations would predict the chemical shifts of all proton and carbon nuclei, aiding in the assignment of its experimental NMR spectra, which would be crucial for its initial characterization following synthesis. mdpi.comnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic absorption spectra. nih.govnih.gov It provides information about the energies of electronic transitions and their corresponding oscillator strengths. In a study of amodiaquine, TD-DFT calculations were used to predict the UV-Vis spectrum, showing good agreement with experimental data. nih.gov For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and help to assign the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer).

Table 2: Computationally Predicted Spectroscopic Data for a Generic Substituted Quinoline

| Spectroscopic Parameter | Computational Method | Predicted Value |

| ¹³C NMR Chemical Shift (ppm) | GIAO-B3LYP/6-311++G(2d,p) | Varies per atom |

| ¹H NMR Chemical Shift (ppm) | GIAO-B3LYP/6-311++G(2d,p) | Varies per atom |

| UV-Vis λmax (nm) | TD-DFT/B3LYP/6-311++G(d,p) | Dependent on solvent |

This is a generalized table. Specific values would need to be calculated for this compound.

Molecular Dynamics Simulations for Conformational Analysis (If applicable to substituted systems)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as solvent molecules or biological macromolecules. nih.gov

For substituted quinolizinium systems, MD simulations can be particularly useful. For example, in the study of diphenylaminostyryl-substituted quinolizinium derivatives as DNA probes, MD simulations could elucidate the binding modes and dynamics of the ligand-DNA complex. rsc.org In the case of this compound, the furan rings have rotational freedom. MD simulations could explore the accessible conformational space of these rings, identifying the most stable orientations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. The stability of complexes between quinazoline (B50416) derivatives and protein targets has been verified using MD simulations. nih.gov

Computational Insights into Structure-Reactivity Relationships

By combining the computational methods described above, it is possible to establish structure-reactivity relationships. For quinolizinium derivatives, this involves understanding how modifications to the molecular structure, such as the introduction of different substituents, affect their chemical behavior.

For instance, studies on benzo[b]quinolizinium derivatives have explored how the position of an amino group on the ring system influences their inhibitory activity against enzymes like indoleamine 2,3-dioxygenase. asm.org Computational docking and modeling were used to understand the interactions with the enzyme's active site. asm.org Similarly, the electron-donating or -withdrawing nature of substituents on the quinolizinium core has been shown to impact their photophysical properties, which is relevant for their application as fluorescent probes. rsc.org

For this compound, computational studies could systematically explore how the electronic properties of the furan rings influence the reactivity of the quinolizinium core. By calculating properties like molecular electrostatic potential (MEP) maps and frontier molecular orbital distributions, one can predict the most reactive sites for electrophilic or nucleophilic attack, thus guiding the design of new derivatives with tailored properties.

Advanced Applications Research of Quinolizinium Derivatives Excluding Clinical/safety/dosage

Materials Science Applications

The unique photophysical and electronic properties of quinolizinium (B1208727) derivatives make them promising candidates for various materials science applications. thieme-connect.de

Development of Fluorescent Dyes and Probes (Focus on design principles and chemical conjugation)

Quinolizinium-based compounds are widely recognized for their fluorescent properties. rsc.orgresearchgate.net The design of these fluorescent dyes and probes often involves the strategic attachment of different functional groups to the quinolizinium core to tune their optical and sensing properties.

Design Principles: The core principle behind designing quinolizinium-based fluorescent probes lies in modulating the intramolecular charge transfer (ICT) characteristics of the molecule. By introducing electron-donating or electron-withdrawing groups at specific positions on the quinolizinium scaffold, the absorption and emission wavelengths can be finely controlled. For instance, the arylation of a benzo[b]quinolizinium-9-boronic acid with various carbocyclic or heterocyclic bromoarenes leads to cationic biaryl products with distinct fluorescence properties. researchgate.net The donor strength of the attached aryl substituent directly influences the fluorescence emission maxima. researchgate.net

A notable design strategy involves creating donor-acceptor (D-A) or donor-pi-acceptor (D-π-A) chromophores, where the quinolizinium cation acts as the acceptor (A) unit. researchgate.net This inherent polarization between the donor and acceptor fragments is key to their functionality. For example, novel quinolizinium-based fluorescent probes have been designed for the detection of formaldehyde (B43269) based on a 2-aza-Cope rearrangement reaction. nih.govrsc.org In the presence of formaldehyde, these probes exhibit a blue shift in their fluorescence emission. nih.gov

Chemical Conjugation: The covalent attachment of the quinolizinium fluorophore to other molecules, a process known as chemical conjugation, is crucial for creating targeted fluorescent probes. thermofisher.com This is often achieved by using a reactive derivative of the fluorophore that can selectively bind to a functional group on the target molecule. thermofisher.com

A common method involves the Stille reaction, where haloquinolizinium salts are treated with N-heteroarylstannanes to create D-A+ chromophores. researchgate.net Another approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the arylation of quinolizinium derivatives. researchgate.net Furthermore, visible light-mediated gold-catalyzed cis-difunctionalization reactions have been developed to synthesize silyl-substituted quinolizinium derivatives with tunable emission properties and large Stokes shifts. polyu.edu.hk These conjugation techniques enable the creation of probes for various applications, including cellular imaging. polyu.edu.hk

Interactive Table: Photophysical Properties of Quinolizinium-Based Fluorescent Probes

| Probe | Target Analyte | Emission Shift (nm) | Detection Mechanism | Reference |

|---|---|---|---|---|

| QA1-2 | Formaldehyde | 495 to 481 (blue shift) | 2-aza-Cope rearrangement | nih.govrsc.org |

| 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium | pH | Emission intensity increases by a factor of 130 upon protonation | Protonation of the dimethylamino group | researchgate.net |

Non-Linear Optical (NLO) Materials

Quinolizinium-based chromophores are emerging as a new generation of second-order non-linear optical (NLO) materials with potential for enhanced performance. researchgate.net The key to their NLO properties lies in their molecular structure, which facilitates a significant change in polarizability under an applied electric field.

Charged D-A+ and D-A+-D chromophores based on the quinolizinium cation as the acceptor unit have been synthesized and studied for their NLO applications. researchgate.net The first hyperpolarizabilities (β), a measure of the second-order NLO response, were determined using hyper-Rayleigh scattering experiments. researchgate.net Theoretical calculations, including Density Functional Theory (DFT), have been employed to understand the electronic structures and both linear and non-linear optical properties of these quinolizinium chromophores. urjc.es These studies have confirmed that the inherent polarization between the donor and acceptor fragments significantly modulates the NLO properties.

The design of these NLO materials often involves creating dipolar and quadrupolar quinolizinium cations. researchgate.net The quaternization of the heterocyclic moiety enhances its acceptor strength, leading to an increase in the first hyperpolarizability value. researchgate.net Research indicates that quinolizinium, as a simple heteroaromatic azonia cation, acts as an effective acceptor unit, conferring promising NLO properties to push-pull cationic chromophores. researchgate.net

Interactive Table: NLO Properties of Quinolizinium-Based Chromophores

| Chromophore Type | Design Strategy | Key Feature | Measurement Technique | Theoretical Method | Reference |

|---|---|---|---|---|---|

| D-A+ | Unbridged Donor-Acceptor | Quinolizinium as acceptor | Hyper-Rayleigh Scattering | DFT, HF, MP2 | |

| D-π-A+ | Pi-conjugated Donor-Acceptor | Enhanced acceptor strength | Hyper-Rayleigh Scattering | Theoretical Analysis | researchgate.net |

| D-A+-D | Two-dimensional Donor-Acceptor | Inherent polarization | Hyper-Rayleigh Scattering | DFT, HF, MP2 | researchgate.net |

Ionic Liquid Development and Characterization

Quinolizinium salts have been identified as a class of ionic liquids. rsc.orgresearchgate.net Ionic liquids are salts with melting points below 100 °C, and they are considered "designer solvents" because their properties can be tailored by modifying the structure of the cation or anion. frontiersin.org

The development of quinolizinium-based ionic liquids involves synthesizing various derivatives and characterizing their physicochemical properties. While the search results mention the application of quinolizinium compounds as ionic liquids, detailed information specifically on the development and characterization of 2,3-Di(2-furyl)quinolizinium as an ionic liquid is not extensively available in the provided context. However, the general principles of ionic liquid development would apply. This includes modifying the substituents on the quinolizinium core and the nature of the counter-anion to influence properties such as melting point, viscosity, thermal stability, and miscibility with other solvents. electrochem.org The characterization would involve techniques to measure these properties.

Catalysis and Photocatalysis

The unique electronic structure of the quinolizinium scaffold makes it a versatile component in catalytic systems, particularly in the realm of photoredox catalysis.

Visible-Light-Induced Catalysis Using Quinolizinium Scaffolds

Quinolizinium compounds have been successfully employed as photocatalysts in several visible-light-induced reactions. rsc.org A library of new quinolizinium compounds has been synthesized and their photophysical properties systematically studied, leading to their application in photocatalytic reactions with good yields. rsc.org

Visible-light-induced transition metal catalysis is an emerging field where a transition metal complex can both harvest photon energy and facilitate bond-forming or -breaking events. nih.gov While not always involving a quinolizinium salt directly as the catalyst, the principles are relevant. For instance, photosensitizer-free visible light-mediated gold-catalyzed reactions have been developed to synthesize quinolizinium derivatives, which themselves can then act as efficient photocatalysts in reactions like photooxidative amidations. polyu.edu.hk

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. beilstein-journals.orguni-giessen.de While the direct application of this compound as an organocatalyst is not explicitly detailed in the provided search results, the broader class of quinolizinium derivatives and related N-heterocyclic compounds shows promise in this area.

Organocatalysts can operate through various activation modes, including the formation of covalent intermediates or through non-covalent interactions like hydrogen bonding. beilstein-journals.org The positively charged nature of the quinolizinium ring could potentially allow it to act as a Lewis acidic catalyst or to participate in reactions through other activation mechanisms. The field of organocatalysis is continuously expanding, with new catalysts and reaction pathways being discovered. mdpi.commdpi.com

Chemical Biology and Probe Development

Studies on DNA Intercalation Mechanisms (Chemical/Biophysical Interaction)

No studies detailing the DNA intercalation mechanisms or biophysical interactions of this compound were found. Research on other annelated quinolizinium derivatives has shown that they can bind to DNA, with the mode of binding being influenced by their structural characteristics. These interactions are typically investigated using spectroscopic techniques such as absorption and fluorescence spectroscopy, as well as circular and linear dichroism. However, no such data exists for this compound.

Functionalization as Chemical Reagents for Bioconjugation (e.g., cysteine modification)

There is no available information on the functionalization of this compound for the purpose of bioconjugation, including specific modifications for targeting cysteine residues in proteins. The development of chemical reagents for bioconjugation is a significant area of research, but it has not been applied to this specific compound according to the available literature.

Design of Analogues and Derivatives for Specific Research Purposes (General, non-disease specific)

No publications were identified that describe the design, synthesis, or application of analogues and derivatives of this compound for any specific research purpose. While the synthesis of various quinolizinium derivatives is a known area of organic chemistry, the exploration of analogues of this particular difuryl-substituted compound remains un-documented.

Q & A

Q. What are the common synthetic routes for 2,3-Di(2-furyl)quinolizinium derivatives?

The synthesis typically involves Stille cross-coupling reactions between haloquinolizinium salts (e.g., bromo- or iodoquinolizinium) and heteroarylstannanes bearing furyl groups. This method enables precise control over donor-acceptor (D-A+) architectures while avoiding bridging linkers, which is critical for optimizing intramolecular charge transfer .

Q. How are the nonlinear optical (NLO) properties of quinolizinium-based chromophores experimentally characterized?

Hyper-Rayleigh scattering (HRS) is the primary method for measuring the first hyperpolarizability (βHRS), a key metric for NLO performance. This technique quantifies the second-order nonlinear response under non-resonant conditions. UV-Vis spectroscopy and computational modeling (DFT, MP2) complement HRS to correlate electronic transitions with NLO activity .

Q. What spectroscopic techniques are used to confirm the structure of synthesized quinolizinium compounds?

Structural validation relies on H/C NMR for regiochemical assignment, UV-Vis spectroscopy for charge-transfer band analysis, and X-ray crystallography for absolute configuration determination. Mass spectrometry (HRMS) further confirms molecular weight and purity .

Q. What are the primary research applications of this compound derivatives?

These compounds are explored as:

- NLO materials for integrated photonic devices (e.g., optical switches, frequency doublers) due to their high βHRS values .

- Bioconjugation reagents for cysteine-selective modification in peptides and proteins, leveraging their electron-deficient alkynyl groups .

Advanced Research Questions

Q. How do computational methods aid in predicting the NLO behavior of quinolizinium systems?

Density functional theory (DFT) , Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) calculations model electronic structures, polarizabilities, and hyperpolarizabilities. These methods identify critical parameters like intramolecular charge transfer (ICT) and donor-acceptor polarization, which correlate with experimental βHRS values .

Q. Why do experimental NLO results sometimes contradict theoretical predictions for these systems?

Discrepancies arise from unaccounted environmental effects (e.g., solvation, aggregation) and the influence of N-protecting groups on donor heterocycles. For example, bulky substituents can sterically hinder optimal D-A alignment, reducing βHRS despite favorable theoretical ICT .

Q. How does substituting pyridinium with quinolizinium as an acceptor unit enhance NLO performance?

Quinolizinium’s extended π-conjugation and inherent polarization generate stronger acceptor strength compared to pyridinium. Computational studies show 20–30% higher β values in quinolizinium-based chromophores, attributed to improved charge separation and reduced recombination .

Q. What strategies mitigate challenges in achieving planar D-A configurations in unbridged quinolizinium systems?

Key approaches include:

Q. How do furyl donors influence charge-transfer dynamics in D-A+ architectures?

The electron-rich nature of furan enhances ICT by stabilizing the charge-separated state. Substituent positioning (e.g., 2-furyl vs. 3-furyl) further modulates conjugation pathways, as shown in DFT-calculated frontier molecular orbitals .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.